![molecular formula C8H10N4 B13029645 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-D]pyrimidines, including 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine, can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, cyclic, and aryl aliphatic amines in the presence of a catalytic amount of HCl.
Oxidation and Reduction Reactions: Specific conditions and reagents for these reactions may vary depending on the desired products.
Common Reagents and Conditions:
Substitution Reactions: Aromatic, aliphatic, cyclic, and aryl aliphatic amines, HCl as a catalyst.
Oxidation and Reduction Reactions: Specific reagents and conditions are determined based on the target products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrrolo[2,3-D]pyrimidine derivatives .
Applications De Recherche Scientifique
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an inhibitor of protein kinases, such as Protein Kinase B (Akt), which plays a crucial role in cell proliferation and survival.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, making it a candidate for developing new antitubercular drugs.
Cancer Research: The compound’s ability to inhibit specific kinases makes it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. For example, it acts as an inhibitor of Protein Kinase B (Akt), which is involved in intracellular signaling pathways regulating growth and survival . By inhibiting Akt, the compound can modulate various cellular processes, including proliferation, protein translation, and antiapoptotic survival .
Comparaison Avec Des Composés Similaires
4-Amino-1-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of Protein Kinase B (Akt) and have shown potential as antitumor agents.
N-(4-Phenoxy phenyl)-7H-pyrrolo[2,3-D]pyrimidin-4-amine: This derivative has demonstrated activity against Mycobacterium tuberculosis.
Uniqueness: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolo[2,3-D]pyrimidine derivatives.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H3,9,10,11,12) |
Clé InChI |
FCBUJABEQHDWOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C(N=C2N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)

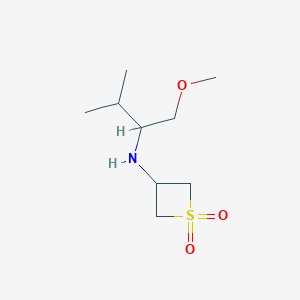
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)

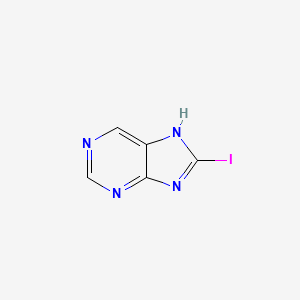
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)

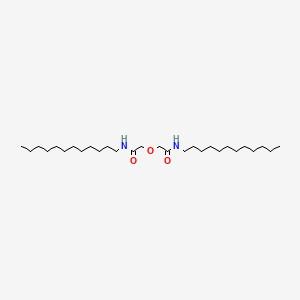
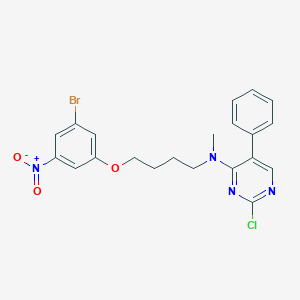
![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
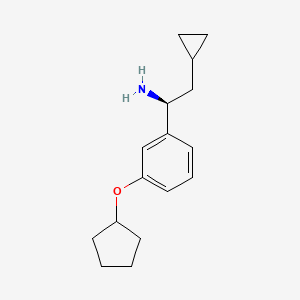
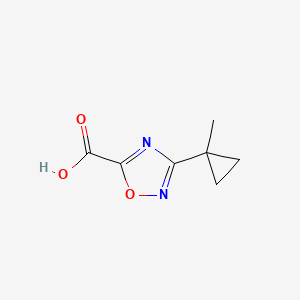
![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
